3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione is a chemical compound that consists of 16 hydrogen atoms, 12 carbon atoms, and 2 sulfur atoms . This compound is known for its unique spiro structure, which includes a cyclopentylidene group and a thiaspiro moiety. The compound’s molecular structure and properties make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for preparing 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione are not widely documented in publicly available sources. typical methods for synthesizing similar spiro compounds involve cyclization reactions, often using sulfur-containing reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions would depend on the desired products and the specific reaction pathways. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylidene-2-thiaspiro[3
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It may be used in biological studies to understand its interactions with biological molecules and potential biological activities.
Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It may have applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione exerts its effects is not well-documented. like other spiro compounds, it may interact with specific molecular targets and pathways, leading to various biological or chemical effects. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can be compared with other similar spiro compounds, such as:
- Spiro[2.4]heptane-1-thione
- Spiro[3.5]nonane-2-thione
- Spiro[4.6]undecane-3-thione
These compounds share similar spiro structures but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific cyclopentylidene and thiaspiro moieties, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80472-64-6 |
---|---|
Molekularformel |
C12H16S2 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
1-cyclopentylidene-2-thiaspiro[3.4]octane-3-thione |
InChI |
InChI=1S/C12H16S2/c13-11-12(7-3-4-8-12)10(14-11)9-5-1-2-6-9/h1-8H2 |
InChI-Schlüssel |
LBJLEEUVUBWTTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2C3(CCCC3)C(=S)S2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.